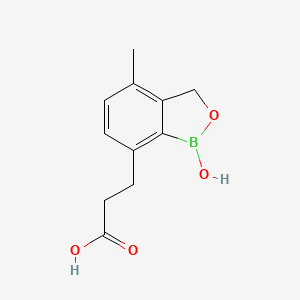![molecular formula C11H15NO2 B13138210 (S)-1-(Benzo[d][1,3]dioxol-4-yl)butan-1-amine](/img/structure/B13138210.png)
(S)-1-(Benzo[d][1,3]dioxol-4-yl)butan-1-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(S)-1-(Benzo[d][1,3]dioxol-4-yl)butan-1-amine is a chiral amine compound featuring a benzodioxole moiety. This compound is of interest in various fields of chemistry and pharmacology due to its potential biological activities and structural uniqueness.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (S)-1-(Benzo[d][1,3]dioxol-4-yl)butan-1-amine typically involves the following steps:
Formation of the Benzodioxole Moiety: This can be achieved through the cyclization of catechol with formaldehyde.
Chiral Amine Introduction: The chiral center can be introduced via asymmetric synthesis or chiral resolution methods. Common reagents include chiral catalysts or resolving agents.
Coupling Reactions: The benzodioxole moiety is then coupled with a butan-1-amine derivative under suitable conditions, often involving coupling reagents like EDCI or DCC.
Industrial Production Methods
Industrial production may involve optimized versions of the above synthetic routes, focusing on cost-efficiency, yield, and scalability. Catalytic processes and continuous flow chemistry might be employed to enhance production efficiency.
化学反应分析
Types of Reactions
(S)-1-(Benzo[d][1,3]dioxol-4-yl)butan-1-amine can undergo various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding imines or nitriles.
Reduction: Reduction of the benzodioxole ring can lead to dihydrobenzodioxole derivatives.
Substitution: The amine group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like PCC or KMnO₄ under mild conditions.
Reduction: Catalytic hydrogenation using Pd/C or LiAlH₄.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like NaH or K₂CO₃.
Major Products
Oxidation: Imines, nitriles.
Reduction: Dihydrobenzodioxole derivatives.
Substitution: N-alkyl or N-acyl derivatives.
科学研究应用
Chemistry: As a building block for complex organic synthesis.
Biology: Studying its interaction with biological macromolecules.
Medicine: Investigating its potential as a pharmaceutical agent.
Industry: Use in the synthesis of specialty chemicals and materials.
作用机制
The mechanism of action of (S)-1-(Benzo[d][1,3]dioxol-4-yl)butan-1-amine would depend on its specific biological target. Generally, it may interact with enzymes or receptors, modulating their activity through binding interactions. The benzodioxole moiety could play a role in enhancing binding affinity and specificity.
相似化合物的比较
Similar Compounds
®-1-(Benzo[d][1,3]dioxol-4-yl)butan-1-amine: The enantiomer of the compound.
1-(Benzo[d][1,3]dioxol-4-yl)ethan-1-amine: A shorter chain analogue.
1-(Benzo[d][1,3]dioxol-4-yl)propan-1-amine: A similar compound with a different chain length.
Uniqueness
(S)-1-(Benzo[d][1,3]dioxol-4-yl)butan-1-amine is unique due to its specific chiral center and the presence of the benzodioxole moiety, which may confer distinct biological and chemical properties compared to its analogues.
属性
分子式 |
C11H15NO2 |
|---|---|
分子量 |
193.24 g/mol |
IUPAC 名称 |
(1S)-1-(1,3-benzodioxol-4-yl)butan-1-amine |
InChI |
InChI=1S/C11H15NO2/c1-2-4-9(12)8-5-3-6-10-11(8)14-7-13-10/h3,5-6,9H,2,4,7,12H2,1H3/t9-/m0/s1 |
InChI 键 |
LEAKOHHBRJLAMI-VIFPVBQESA-N |
手性 SMILES |
CCC[C@@H](C1=C2C(=CC=C1)OCO2)N |
规范 SMILES |
CCCC(C1=C2C(=CC=C1)OCO2)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![methyl 4-[(5,5-dimethyl-8-quinolin-3-yl-6H-naphthalene-2-carbonyl)amino]benzoate](/img/structure/B13138128.png)
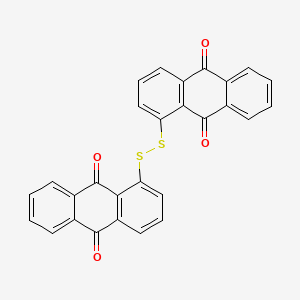
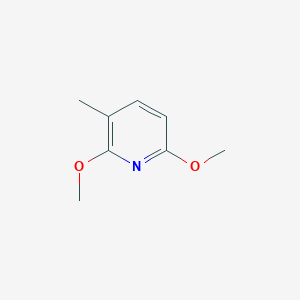
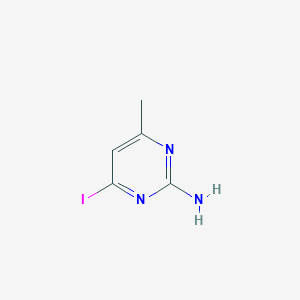
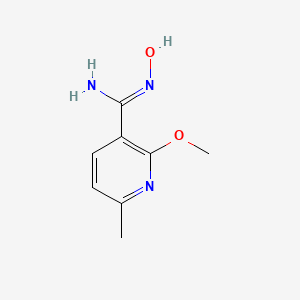
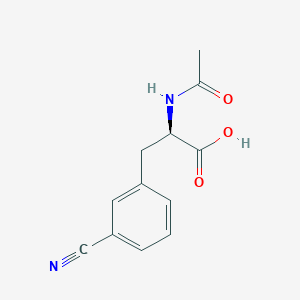
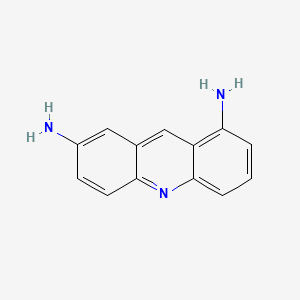
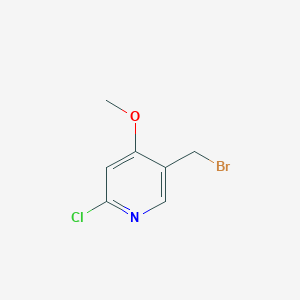
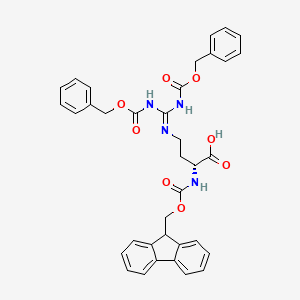
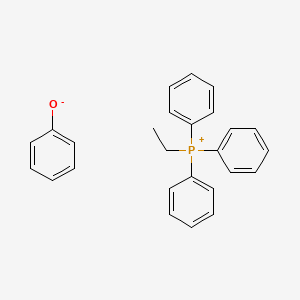

![1H-Pyrrolo[3,4-c]pyridine-5,7a-dicarboxylicacid,hexahydro-,7a-ethyl5-(phenylmethyl)ester,(3aS,7aS)-](/img/structure/B13138221.png)

